![molecular formula C16H17NO4 B5883268 N-(3,4-dimethoxyphenyl)-3-methoxybenzamide](/img/structure/B5883268.png)
N-(3,4-dimethoxyphenyl)-3-methoxybenzamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-3-methoxybenzamide typically involves the reaction of 3,4-dimethoxyaniline with 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
3,4-dimethoxyaniline+3-methoxybenzoyl chloride→this compound
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,4-dimethoxyphenyl)-3-methoxybenzamide can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: N-(3,4-dimethoxyphenyl)-3-methoxybenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and intermediates. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups on the phenyl rings enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions on the phenyl ring.
3,4-Dimethoxyphenylacetonitrile: Another compound with methoxy groups, used as an intermediate in organic synthesis.
3,4-Dimethoxyphenylpropanoic acid: A related compound with a propanoic acid group instead of a benzamide group.
Uniqueness: N-(3,4-dimethoxyphenyl)-3-methoxybenzamide is unique due to the presence of both methoxy groups and a benzamide moiety This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-13-6-4-5-11(9-13)16(18)17-12-7-8-14(20-2)15(10-12)21-3/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIXDKHAXLLIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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